Cas no 13544-59-7 ((1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol)
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2S,4R)-p-Mentha-1(7),8-dien-2-ol
- 1(7),8-p-menthadiene-2-ol
- 2-Methylen-5-isopropenyl-cyclohexan-1-ol
- 2-methylene-5-(1-methylethenyl)cyclohexanol
- isocarveol
- p-mentha-1(7),8-dien-2-ol
- p-mentha-1(7),8-dien-ol
- p-Mentha-1(7)-8-diene-2alpha-ol
- (1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
- (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol
- (1R,5S)-2-Methylene-5-(prop-1-en-2-yl)cyclohexan-1-ol
- SCHEMBL11876152
- CHEMBL507840
- EN300-25329529
- DTXSID80423894
- PNVTXOFNJFHXOK-VHSXEESVSA-N
- cis-p-Mentha-1(7),8-dien-2-ol
- 13544-59-7
- DTXCID40374732
- Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1R,5S)-
- 22626-43-3
-
- MDL: MFCD34475385
- Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1
- InChI Key: PNVTXOFNJFHXOK-VHSXEESVSA-N
- SMILES: O[C@H]1C(=C)CC[C@H](C(=C)C)C1
Computed Properties
- Exact Mass: 152.120115130g/mol
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25329529-0.05g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 0.05g |
$484.0 | 2024-06-19 | |
| Enamine | EN300-25329529-0.1g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 0.1g |
$721.0 | 2024-06-19 | |
| Enamine | EN300-25329529-0.25g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 0.25g |
$1029.0 | 2024-06-19 | |
| Enamine | EN300-25329529-0.5g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 0.5g |
$1621.0 | 2024-06-19 | |
| Enamine | EN300-25329529-1.0g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 1.0g |
$2079.0 | 2024-06-19 | |
| Enamine | EN300-25329529-2.5g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 2.5g |
$4074.0 | 2024-06-19 | |
| Enamine | EN300-25329529-5.0g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 5.0g |
$6027.0 | 2024-06-19 | |
| Enamine | EN300-25329529-10.0g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 10.0g |
$8939.0 | 2024-06-19 | |
| Enamine | EN300-25329529-1g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 1g |
$2079.0 | 2023-09-14 | |
| Enamine | EN300-25329529-5g |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |
13544-59-7 | 95% | 5g |
$6027.0 | 2023-09-14 |
(1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol
Introduction to (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol (CAS No. 13544-59-7)
Compound with the chemical name (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol and the CAS number 13544-59-7 represents a fascinating molecule of significant interest in the field of pharmaceutical chemistry. This bicyclic alcohol exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of a chiral center at the 1R configuration and another at the 5S configuration contributes to its complex stereochemistry, making it a subject of extensive research in medicinal chemistry.
The molecular structure of this compound consists of a cyclohexane ring substituted with an alkenyl group at the 2-position and an allyl group at the 5-position. The specific arrangement of these functional groups imparts distinct electronic and steric properties, which are crucial in determining its interaction with biological targets. This compound has been studied for its pharmacological potential, particularly in the context of developing novel therapeutic agents.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways through selective binding to specific targets. The stereochemistry of (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol plays a pivotal role in this regard. The chirality at the carbon atoms 1 and 5 influences the molecule's conformation and binding affinity to enzymes and receptors. This has led to investigations into its potential as a lead compound for drug discovery programs targeting various diseases.
One of the most compelling aspects of this compound is its structural similarity to naturally occurring products found in plants and microorganisms. Such structural mimicry often provides a foundation for designing molecules with enhanced bioactivity. Researchers have leveraged this similarity to explore synthetic pathways that could yield derivatives with improved pharmacological properties. The allyl group at the 5-position, for instance, offers opportunities for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.
The synthesis of (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol involves intricate organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps include stereoselective cyclization reactions and subsequent functional group interconversions. These synthetic strategies not only showcase the ingenuity of modern organic chemistry but also provide valuable insights into developing scalable routes for producing chiral molecules on an industrial scale.
The pharmacological evaluation of this compound has revealed promising activities in preclinical studies. Notably, it has shown potential as an inhibitor of certain enzymes implicated in inflammatory responses and metabolic disorders. The ability to modulate these pathways is crucial for developing treatments for conditions such as arthritis, diabetes, and cardiovascular diseases. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.
In addition to its pharmacological relevance, (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol has also been explored as a building block for more complex molecular architectures. Its unique scaffold allows for diverse derivatization strategies, enabling chemists to generate novel compounds with tailored properties. This versatility makes it an invaluable asset in synthetic chemistry and drug discovery pipelines.
The computational modeling studies have been instrumental in understanding the interactions between this compound and its biological targets. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into its binding mode and energetic landscape. These studies not only support experimental efforts but also guide the design of next-generation analogs with improved efficacy and selectivity.
The future directions for research on (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol are multifaceted. Efforts are underway to optimize synthetic routes for higher yields and enantioselectivity, as well as to explore new derivatives with enhanced pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area.
In conclusion, (1R,5S)-2-methylidene-5-(prop-1-enyl)cyclohexan-l-one (CAS No. 13544-S9-S) stands out as a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique stereochemistry, combined with promising preclinical activities, makes it a compelling candidate for further development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.
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